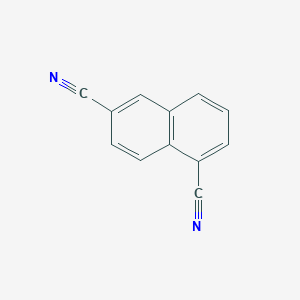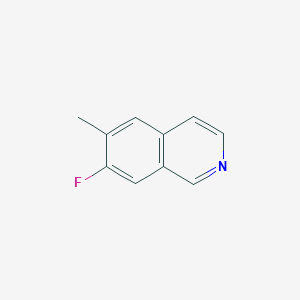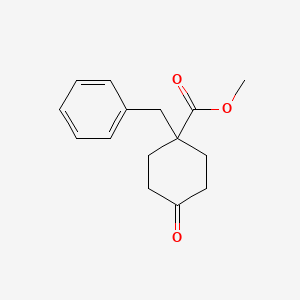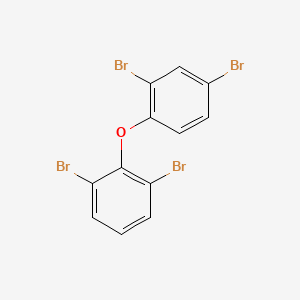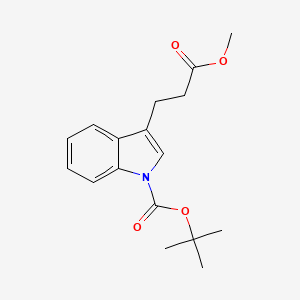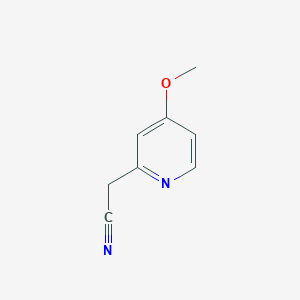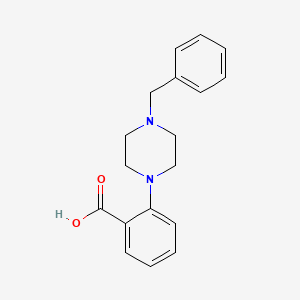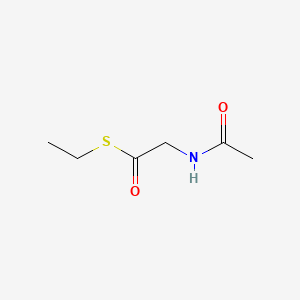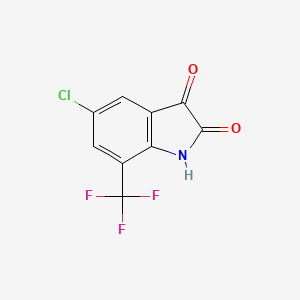
5-Chlor-7-(Trifluormethyl)indolin-2,3-dion
Übersicht
Beschreibung
5-Chloro-7-(trifluoromethyl)indoline-2,3-dione is a brown solid . It is an indole derivative that acts as an inhibitor of COX-1, COX-2, and β-catenin . This compound is useful in the treatment of diseases such as lung cancer, diabetes, and Alzheimer’s disease .
Synthesis Analysis
The synthesis of 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position . The desired product can be obtained in 0.7 g yield .Molecular Structure Analysis
The molecular formula of 5-Chloro-7-(trifluoromethyl)indoline-2,3-dione is C9H3ClF3NO2 . Its average mass is 249.574 Da and its monoisotopic mass is 248.980438 Da .Physical and Chemical Properties Analysis
The compound is a brown solid . It has a melting point of 192-193°C and a predicted density of 1.525±0.06 g/cm3 . It is slightly soluble in DMSO and methanol . The compound should be stored in a dark place, sealed in dry, at room temperature . Its predicted pKa is 9.43±0.20 .Wissenschaftliche Forschungsanwendungen
Hier finden Sie eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 5-Chlor-7-(Trifluormethyl)indolin-2,3-dion, mit Schwerpunkt auf einzigartigen Anwendungen:
Inhibitor von COX-1 und COX-2
Diese Verbindung wirkt als Inhibitor für die Cyclooxygenase-Enzyme COX-1 und COX-2. Diese Enzyme sind am Entzündungsprozess beteiligt, und ihre Hemmung kann bei der Behandlung von entzündlichen Erkrankungen hilfreich sein .
β-Catenin-Hemmung
Es dient als Inhibitor von β-Catenin, einem Protein, das eine entscheidende Rolle bei der Zellhaftung und der Genregulationstranskription spielt. Diese Anwendung ist im Kontext von Krankheiten wie Lungenkrebs, Diabetes und Alzheimer-Krankheit von Bedeutung .
Synthese von Antikrebsmitteln
Die Verbindung wird bei der Synthese von Derivaten verwendet, die vielversprechend als Antikrebsmittel wirken und verschiedene Krebszellen angreifen .
Antimikrobielle Aktivität
Derivate dieser Verbindung wurden auf ihre Fähigkeit untersucht, das mikrobielle Wachstum zu hemmen, was zu neuen Behandlungen für Infektionskrankheiten führen könnte .
Herpes-simplex-Virus (HSV)-Inhibitoren
Es wird als Reaktant zur Herstellung von Isatin-Thiosemicarbazonen verwendet, die auf ihre inhibitorische Aktivität gegen HSV untersucht wurden .
TAk1-Kinase-Inhibitoren
Die Verbindung wird zur Herstellung von Oxindol-Derivaten verwendet, die als Inhibitoren für die TAk1-Kinase wirken, ein Enzym, das an Entzündungsreaktionen und Krebsentwicklung beteiligt ist .
Wirkmechanismus
Target of Action
The primary targets of 5-Chloro-7-(trifluoromethyl)indoline-2,3-dione are COX-1, COX-2, and β-catenin . These targets play crucial roles in various biological processes. COX-1 and COX-2 are enzymes involved in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation, pain, and fever. β-catenin is a protein that plays a key role in cell adhesion and gene transcription.
Mode of Action
5-Chloro-7-(trifluoromethyl)indoline-2,3-dione acts as an inhibitor of its primary targets . By inhibiting COX-1 and COX-2, it can reduce the production of prostaglandins, thereby potentially alleviating inflammation and pain. The inhibition of β-catenin can affect cell adhesion and gene transcription, which may have implications in various diseases such as cancer.
Biochemical Pathways
The compound’s action on COX-1 and COX-2 affects the prostaglandin synthesis pathway . By inhibiting these enzymes, it reduces the conversion of arachidonic acid to prostaglandins. Its action on β-catenin affects the Wnt signaling pathway , which is involved in cell growth and differentiation .
Result of Action
The inhibition of COX-1 and COX-2 by 5-Chloro-7-(trifluoromethyl)indoline-2,3-dione can lead to a decrease in prostaglandin production, potentially resulting in reduced inflammation and pain. Its inhibition of β-catenin can affect cell adhesion and gene transcription, which could have implications in diseases such as cancer .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
5-Chloro-7-(trifluoromethyl)indoline-2,3-dione is known to interact with various enzymes and proteins. It has been identified as an inhibitor of COX-1, COX-2, and β-catenin . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
The compound exerts significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 5-Chloro-7-(trifluoromethyl)indoline-2,3-dione exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
5-Chloro-7-(trifluoromethyl)indoline-2,3-dione is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
5-chloro-7-(trifluoromethyl)-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF3NO2/c10-3-1-4-6(14-8(16)7(4)15)5(2-3)9(11,12)13/h1-2H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEGSXWHZFUWGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588598 | |
| Record name | 5-Chloro-7-(trifluoromethyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954586-11-9 | |
| Record name | 5-Chloro-7-(trifluoromethyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B1628182.png)
